Jtt-010

PKC-beta inhibition Kinase profiling Selectivity

JTT-010 (CAS 872422-30-5) is a protein kinase C-beta (PKC-β) isoform-selective inhibitor with a unique dihydropyrrolo[1,2-a]indole core. It demonstrates in vivo efficacy in ameliorating nerve conduction velocity deficits and nociceptive responses in diabetic rat models at low oral doses (0.1 mg/kg). Its >13-fold selectivity window for PKC-β over other isoforms enables precise pathway interrogation. Ideal for preclinical diabetic peripheral neuropathy studies.

Molecular Formula C23H23N3O5S
Molecular Weight 453.5 g/mol
CAS No. 872422-30-5
Cat. No. B608260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJtt-010
CAS872422-30-5
SynonymsJTT-010;  JTT 010;  JTT010; 
Molecular FormulaC23H23N3O5S
Molecular Weight453.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H19N3O2.CH4O3S/c23-11-13-10-17-19(15-8-4-5-9-16(15)25(17)12-13)20-18(21(26)24-22(20)27)14-6-2-1-3-7-14;1-5(2,3)4/h1-9,13H,10-12,23H2,(H,24,26,27);1H3,(H,2,3,4)/t13-;/m1./s1
InChIKeyKRDZHKRBOOXUIR-BTQNPOSSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JTT-010 (CAS 872422-30-5) Product Profile: A Selective PKC-Beta Inhibitor for Diabetic Neuropathy Research


JTT-010 (CAS: 872422-30-5) is a small-molecule, protein kinase C-beta (PKC-β) isoform-selective inhibitor [1]. Chemically, it is (2R)-3-(2-aminomethyl-2,3-dihydro-1H-3a-azacyclopenta(a)inden-8-yl)-4-phenylaminopyrrole-2,5-dione monomethanesulphonate, with a molecular formula of C23H23N3O5S and a molecular weight of 453.51 . JTT-010 is distinct from the TRPA1 activator JT010 (CAS 917562-33-5), which shares a similar name but possesses a different mechanism of action . This compound is primarily utilized as a pharmacological tool in preclinical studies to investigate the role of PKC-β in diabetic complications, particularly neuropathy [1].

Why JTT-010 Cannot Be Substituted by Other PKC-Beta Inhibitors in Diabetic Neuropathy Models


The PKC-β inhibitor class is not interchangeable due to significant variations in isoform selectivity, in vivo efficacy, and off-target profiles that directly impact research outcomes [1]. While multiple PKC-β inhibitors exist, their divergent potencies and functional effects on specific diabetic complications necessitate compound-specific validation. JTT-010 demonstrates a distinct profile in ameliorating both hyperalgesia and hypoalgesia in diabetic rats at low oral doses (0.1 mg/kg), a functional outcome not uniformly observed across all PKC-β inhibitors [2]. Furthermore, its unique dihydropyrrolo[1,2-a]indole core structure distinguishes it chemically from other PKC-β inhibitors like ruboxistaurin (a bisindolylmaleimide) and enzastaurin (an acyclic bisindolylmaleimide), potentially contributing to its specific pharmacological properties [3]. The quantitative evidence below details these critical differentiators for informed procurement decisions.

Quantitative Evidence for JTT-010: A Comparative Analysis Against Key PKC-Beta Inhibitors


Comparative PKC-βI and βII Inhibition Potency: JTT-010 vs. Ruboxistaurin and Enzastaurin

JTT-010 demonstrates potent inhibition of both PKC-βI and PKC-βII isoforms. Its IC50 values are directly comparable to, or in the case of PKC-βII, slightly more potent than, the clinically investigated PKC-β inhibitors ruboxistaurin (LY333531) and enzastaurin (LY317615) [1]. While all three compounds exhibit nanomolar potency for the target isoforms, the specific values provide a basis for selecting a tool compound based on experimental sensitivity requirements.

PKC-beta inhibition Kinase profiling Selectivity

Isoform Selectivity Profile: JTT-010 Demonstrates a >13-Fold Window for PKC-β Over Other PKC Isoforms

JTT-010 exhibits a distinct selectivity window for PKC-β isoforms relative to other classical and novel PKC isoforms. It potently inhibits PKC-βI and PKC-βII at low nanomolar concentrations, while requiring more than 54 nM to inhibit other PKC isoforms [1]. This establishes a minimum selectivity margin of over 13-fold for PKC-βII (2.3 nM) and over 13.5-fold for PKC-βI (4.0 nM) compared to the next most potently inhibited non-beta isoform [1].

Isoform selectivity Kinase profiling Off-target activity

In Vivo Efficacy in Diabetic Neuropathy: JTT-010 Ameliorates Nerve Conduction Velocity Deficits in Diabetic Rats

In a streptozotocin (STZ)-induced diabetic rat model, JTT-010 demonstrated a dose-dependent amelioration of reduced tail and sciatic nerve conduction velocities (NCV) [1]. This functional improvement is a key translational endpoint for diabetic peripheral neuropathy. The effective dose range of 0.3–3 mg/kg provides a benchmark for in vivo studies. The efficacy of JTT-010 in this model is a direct outcome of its PKC-β inhibition, as NCV slowing is a hallmark of diabetic neuropathy linked to PKC-β activation.

Diabetic neuropathy In vivo pharmacology Nerve conduction

In Vivo Analgesic Efficacy: JTT-010 Reduces Nociceptive Response in a Formalin Test at Low Doses

JTT-010 significantly reduced nociceptive responses in the formalin test, a model of inflammatory and neuropathic pain, at a low oral dose of 0.1 mg/kg or higher [1]. This effect was observed in STZ-induced diabetic rats, which exhibit both hyperalgesia (first phase) and hypoalgesia (second phase). JTT-010 was effective in ameliorating both aberrant pain states, distinguishing its functional profile. This contrasts with some PKC-β inhibitors that may not demonstrate robust efficacy in complex pain models [2].

Analgesia Pain models In vivo pharmacology

Synthetic Accessibility: A One-Step Cyclopropane Ring-Opening Reaction Enables Efficient Synthesis of JTT-010

JTT-010 possesses a unique dihydropyrrolo[1,2-a]indole core, and its synthesis is enabled by a novel one-step cyclopropane ring-opening reaction [1]. This method provides a direct route to the complex heteroaromatic-fused pyrrolidine scaffold, which is a key structural feature differentiating it from other PKC-β inhibitors like ruboxistaurin (a bisindolylmaleimide). The reported synthetic route is concise and may offer advantages for analog generation or scale-up compared to lengthier synthetic sequences required for other inhibitors.

Synthetic chemistry Medicinal chemistry Process chemistry

Optimal Research and Industrial Application Scenarios for JTT-010


Investigating PKC-β-Specific Mechanisms in Diabetic Neuropathy and Pain

JTT-010 is optimally suited for in vivo studies focused on diabetic peripheral neuropathy and associated pain. Its demonstrated efficacy in ameliorating nerve conduction velocity deficits and nociceptive responses in STZ-diabetic rats at low oral doses (0.1-3 mg/kg) makes it a valuable tool for dissecting the role of PKC-β in these complications [1]. The compound's >13-fold selectivity window for PKC-β over other PKC isoforms supports the attribution of observed phenotypic changes to PKC-β inhibition rather than off-target kinase activity .

Medicinal Chemistry and Chemical Biology: Synthesis of JTT-010 Analogs

The one-step cyclopropane ring-opening synthesis of JTT-010's unique dihydropyrrolo[1,2-a]indole core provides a versatile platform for medicinal chemistry efforts [1]. This efficient synthetic route can be leveraged to rapidly generate a library of JTT-010 analogs for structure-activity relationship (SAR) studies. Researchers aiming to explore novel PKC-β inhibitors or to develop chemical probes based on this distinct scaffold will find the synthetic accessibility of JTT-010 to be a significant practical advantage [1].

Comparative Kinase Profiling and Selectivity Assessment

JTT-010 can serve as a benchmark compound in panels of PKC inhibitors to assess isoform selectivity. Its well-defined IC50 values against PKC-βI (4.0 nM) and PKC-βII (2.3 nM), alongside a clear off-target threshold of ≥54 nM for other isoforms, provides a quantitative reference point for evaluating the selectivity of novel PKC inhibitors [1]. This application is particularly relevant for contract research organizations (CROs) and pharmaceutical companies conducting kinase profiling services [1].

Long-Term Preclinical Efficacy Studies in Diabetic Complications

JTT-010 has been administered in long-term (48-week) studies in Spontaneously Diabetic Torii (SDT) rats, where it prevented functional disorders like delayed motor nerve conduction velocity and thermal hypoalgesia [1]. This demonstrates its utility for chronic dosing studies. However, its lack of efficacy in preventing retinal histopathological abnormalities in the same model suggests its use should be focused on peripheral neuropathy endpoints rather than retinopathy [1]. This delineates a specific application niche for JTT-010 in long-term preclinical diabetic complication studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Jtt-010

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.